Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate, also known as Nitrovin, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the nitrosopyrrole family. Nitrovin has been used in various scientific studies due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed that this compound acts as a nitrosating agent, which can lead to the formation of nitroso compounds. These nitroso compounds can then react with various biological molecules, such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines. This compound has also been shown to have antifungal activity against various fungal strains. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also a stable compound that can be stored for long periods of time. However, this compound has several limitations as well. It is a toxic compound that requires careful handling. Additionally, this compound can react with various biological molecules, leading to various biological effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate in scientific research. One potential application is in the development of new antitumor agents. This compound has been shown to have antitumor activity in various cancer cell lines, and further research could lead to the development of new drugs. Another potential application is in the development of new antifungal agents. This compound has been shown to have antifungal activity against various fungal strains, and further research could lead to the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biological effects.
Synthesemethoden
The synthesis of Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate involves several steps. One of the most common methods is the reaction of ethyl acetoacetate with nitrous acid in the presence of a catalyst. The resulting product is then treated with sodium methoxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including pyrroles and pyrazoles. This compound has also been used as a precursor in the synthesis of various drugs, such as antitumor agents and antifungal agents.
Eigenschaften
111011-03-1 | |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(12)8-5(2)7(11-13)6(3)10-8/h10H,4H2,1-3H3 |
InChI-Schlüssel |
NOTXVIJMOPPTHM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N1)C)N=O)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N1)C)N=O)C |
Synonyme |
1H-Pyrrole-2-carboxylicacid,3,5-dimethyl-4-nitroso-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.